
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with bromo and fluoro groups on an aniline moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.
Substitution Reactions: The bromo and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, fluorine sources, acetic anhydride, acetyl chloride, basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine and aniline derivatives.
科学的研究の応用
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biological interactions.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Receptor Binding: It can bind to specific receptors in the brain, modulating neurotransmitter activity and influencing neurological functions.
Molecular Pathways: The compound affects various molecular pathways, including those involved in signal transduction and cellular communication.
類似化合物との比較
Similar Compounds
4-(4-Acetylpiperazin-1-yl)-2-methoxy-aniline: Similar structure with a methoxy group instead of bromo and fluoro groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A piperazine derivative with a pyrimidine moiety.
Uniqueness
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications in medicinal and chemical research .
特性
分子式 |
C12H15BrFN3O |
|---|---|
分子量 |
316.17 g/mol |
IUPAC名 |
1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3 |
InChIキー |
FQTKZHZQMDWCFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


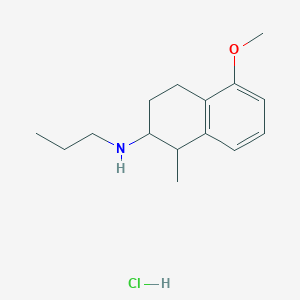
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
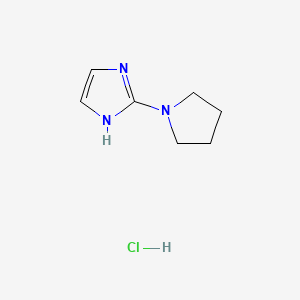
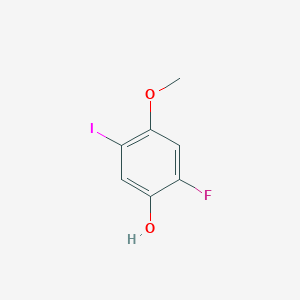

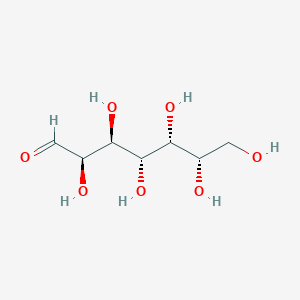

![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

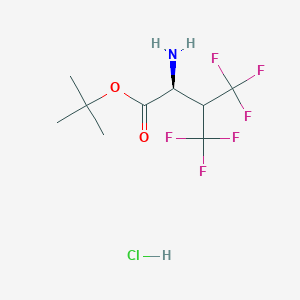
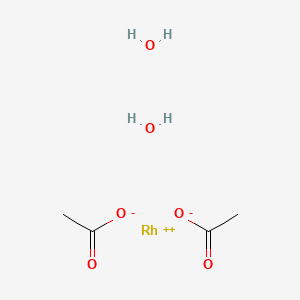

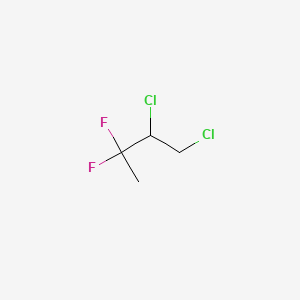
![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
